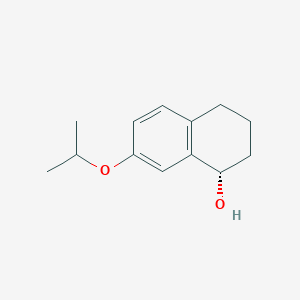

(1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

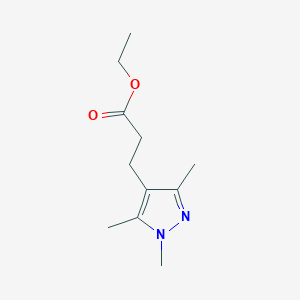

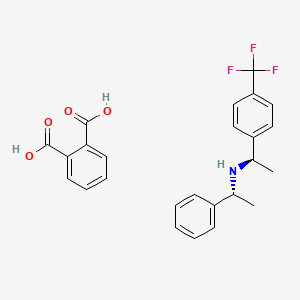

(1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol, commonly referred to as 7-PTOH, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of naphthalene derivatives and is known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.

Aplicaciones Científicas De Investigación

1. Therapeutic and Diagnostic Applications in Oncology

- Study Findings: Analogues of σ receptor ligand PB28, which is similar to (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol, were explored for potential use as positron emission tomography (PET) radiotracers in oncology. The study focused on designing analogues with reduced lipophilicity for enhanced utility in cancer research and therapy. (Abate et al., 2011)

2. Synthesis of PGI2 Agonists

- Study Findings: A practical synthesis method was developed for key chiral intermediates like (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol, used in the production of novel Prostaglandin I2 (PGI2) agonists. This synthesis plays a crucial role in developing drugs for treating cardiovascular diseases. (Ohigashi et al., 2013)

3. Use in Asymmetric Reformatsky Reactions

- Study Findings: A chemoenzymatic approach was employed to synthesize (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol. It was successfully used as a chiral auxiliary in Reformatsky-type reactions, indicating its importance in the field of asymmetric synthesis and organic chemistry. (Orsini et al., 2005)

4. Potential as Anticancer Drug

- Study Findings: Compounds structurally related to (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol were synthesized and evaluated for their anticancer properties. The study suggested these compounds, particularly the naftopidil analogue HUHS1015, show promise in treating a variety of human cancers. (Nishizaki et al., 2014)

5. Research on High-Pressure Phase Diagrams

- Study Findings: Studies on the equilibrium data of mixtures including 1,2,3,4-tetrahydronaphthalene (related to (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol) were conducted. This research aids in understanding the properties of such compounds under various conditions, which is significant in both chemical engineering and pharmaceutical contexts. (Marteau et al., 2001)

6. Enantioselective Glutathione Conjugation

- Study Findings: The enantiomers of a compound closely related to (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol were studied for their differential rates of glutathione conjugation. This research has implications in pharmacokinetics and the development of enantioselective drugs. (Watabe et al., 1985)

Propiedades

IUPAC Name |

(1S)-7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13-14H,3-5H2,1-2H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTQZBOYDYKIRP-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(CCCC2O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC2=C(CCC[C@@H]2O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B2373348.png)

![4-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2373351.png)

![3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2373360.png)

![N-benzyl-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2373361.png)

![N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2373366.png)

![(2,4-dimethylphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2373368.png)